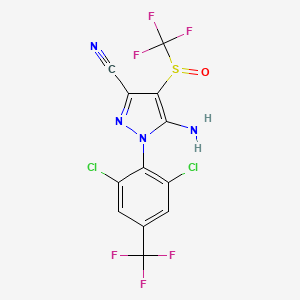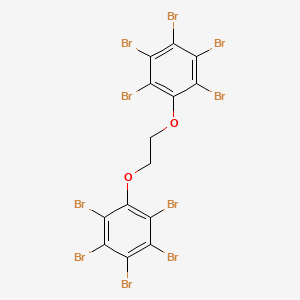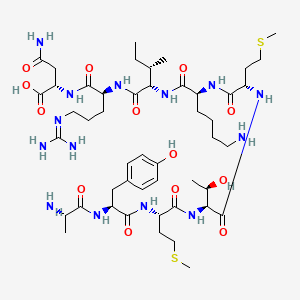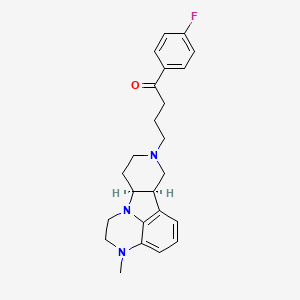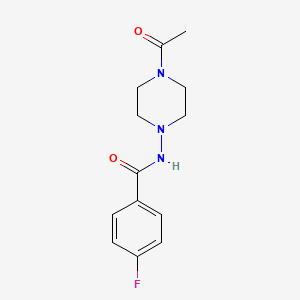
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide
Vue d'ensemble
Description
“N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide” is a chemical compound with the molecular formula C12H16FN3O3S . It has a molecular weight of 301.34 g/mol . The IUPAC name for this compound is N - (4-acetylpiperazin-1-yl)-4-fluorobenzenesulfonamide .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C12H16FN3O3S/c1-10(17)15-6-8-16(9-7-15)14-20(18,19)12-4-2-11(13)3-5-12/h2-5,14H,6-9H2,1H3 . The canonical SMILES string is CC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)F .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 0.5 . It has one hydrogen bond donor and six hydrogen bond acceptors . The rotatable bond count is 3 .Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
FK 960, also known as N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide, has been identified as a potential therapeutic agent for Alzheimer’s disease. It binds to proteins such as quinone oxidoreductase2 (QR2) and pyridoxal kinase, which are implicated in the pathogenesis of Alzheimer’s. By inhibiting the over-expression of QR2, FK 960 may help in preventing memory formation disturbances in the cortex. Additionally, it may impede the over-phosphorylation of Tau protein, which accumulates in neurofibrillary tangles in Alzheimer’s patients’ brains .
Cognitive Enhancement
FK 960 has shown promise as a cognitive enhancer. It has been reported to reverse scopolamine-induced cognitive deficits in rats and increase the magnitude of long-term potentiation in the guinea pig hippocampus. Furthermore, it has improved visual recognition memory in primates, suggesting its potential application in enhancing cognitive functions .
Neurotrophic Factor Production
Research indicates that FK 960 can increase the production of neurotrophic factors, specifically glial cell line-derived neurotrophic factor (GDNF), in cultured rat astrocytes. This is significant because GDNF plays a crucial role in the survival and maintenance of neurons. FK 960’s ability to elevate GDNF mRNA and protein levels without affecting other neurotrophic factors highlights its specificity and potential application in neuroprotective strategies .
Pharmacokinetics and Drug Development
FK 960 has been studied using advanced tools like positron emission tomography (PET) for its pharmacokinetics profile. Understanding how FK 960 interacts with the body in terms of absorption, distribution, metabolism, and excretion is crucial for drug development. Such studies are essential for determining the appropriate dosages for therapeutic efficacy and safety .
Molecular Mechanisms of Action
The molecular mechanisms by which FK 960 exerts its effects are of great interest. It has been found to stimulate the phosphorylation of mitogen-activated protein/extracellular signal-regulated kinase (ERK) and increase the levels of c-Fos and phosphorylation of cAMP responsive element binding protein (CREB). These pathways are involved in cell signaling and gene expression, which are vital for neuronal function and plasticity .
Drug Discovery Methodologies
FK 960 has contributed to the development of new methodologies in drug discovery. For instance, the establishment of LC-MS/MS methodology for the target proteome of unknown proteins in the hippocampus cytoplasm has been facilitated by FK 960. This approach can be applied to identify target proteins for other diseases, thereby expanding the scope of drug discovery beyond Alzheimer’s treatment .
Mécanisme D'action
FK 960, also known as N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide, is a compound that has been investigated for use in the treatment of dementia, Alzheimer’s disease, schizophrenia, schizoaffective disorders, and memory loss .
Target of Action
It has been suggested that fk 960 may bind to quinone oxidoreductase 2 (qr2) and pyridoxal kinase (pk), inhibiting their over-expression and over-phosphorylation respectively .
Mode of Action
It is suggested that FK 960 binding to QR2 and PK inhibits the over-expression of QR2, which can disturb memory formation at the cortex, and the over-phosphorylation of the microtubule-associated Tau protein, which accumulates at neurofibrillary tangles in the brains of Alzheimer’s disease patients .
Biochemical Pathways
FK 960 appears to influence the production of glial cell line-derived neurotrophic factor (GDNF) in cultured rat astrocytes. FK 960 (100nM) increased mRNA and protein levels of GDNF . FK 960 stimulated the phosphorylation of mitogen-activated protein/extracellular signal-regulated kinase (ERK) without any effect on the phosphorylation of p38 and c-Jun N-terminal kinase . FK 960 also increased the levels of c-Fos and the phosphorylation of cAMP responsive element binding protein (CREB) .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .
Result of Action
FK 960 has been shown to ameliorate memory deficits in a variety of animal models of dementia in rats and monkeys, and also augments long-term potentiation (LTP) in the mossy fiber-CA3 pathway in guinea-pig hippocampal slices .
Propriétés
IUPAC Name |
N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-10(18)16-6-8-17(9-7-16)15-13(19)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOKQKWTUYYVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158424 | |
| Record name | FK 960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide | |
CAS RN |
133920-70-4 | |
| Record name | FK 960 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK-960 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FK 960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-960 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MMJ100ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

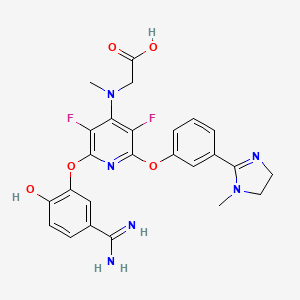

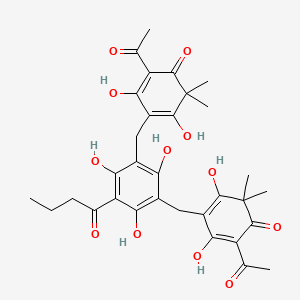

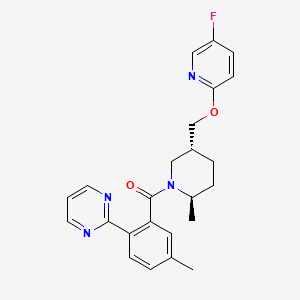

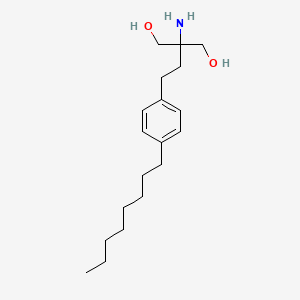
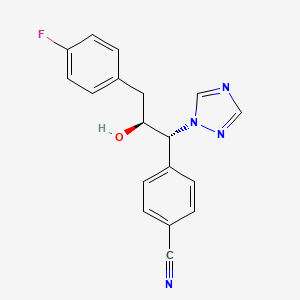

![5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B1672678.png)
